molecular formula C9H12BrN B13648938 2-Bromo-5-isobutylpyridine

2-Bromo-5-isobutylpyridine

Cat. No.: B13648938
M. Wt: 214.10 g/mol
InChI Key: BKTWPYSXVLGNIB-UHFFFAOYSA-N
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Description

2-Bromo-5-isobutylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the second position and an isobutyl group at the fifth position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-isobutylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isobutylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precision and safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Coupling: Biaryl compounds are formed through the coupling reactions.

    Reduction: The major product is 5-isobutylpyridine.

Scientific Research Applications

2-Bromo-5-isobutylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isobutylpyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is activated by a palladium catalyst, facilitating the formation of a carbon-carbon bond with a boronic acid. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2-Bromo-5-ethylpyridine
  • 2-Bromo-5-propylpyridine

Uniqueness

2-Bromo-5-isobutylpyridine is unique due to the presence of the isobutyl group, which provides distinct steric and electronic properties compared to other alkyl-substituted pyridines. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-5-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3

InChI Key

BKTWPYSXVLGNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(C=C1)Br

Origin of Product

United States

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